6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core substituted with a morpholinosulfonyl group and a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative.
Introduction of the 4-Nitrobenzyl Group: This step often involves a nucleophilic substitution reaction where the benzo[d]oxazole core reacts with a 4-nitrobenzyl halide under basic conditions.
Attachment of the Morpholinosulfonyl Group: This can be accomplished by reacting the intermediate with morpholinosulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, allowing for further functionalization.
Cyclization: The benzo[d]oxazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction of the Nitro Group: 6-(morpholinosulfonyl)-3-(4-aminobenzyl)benzo[d]oxazol-2(3H)-one.
Substitution at the Benzylic Position: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzo[d]oxazole core can also interact with nucleic acids or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
6-(morpholinosulfonyl)-3-(4-aminobenzyl)benzo[d]oxazol-2(3H)-one: A reduced form with an amino group instead of a nitro group.
6-(morpholinosulfonyl)-3-(4-chlorobenzyl)benzo[d]oxazol-2(3H)-one: A derivative with a chloro group instead of a nitro group.
Uniqueness
6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of a nitro group and a benzo[d]oxazole core, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c22-18-20(12-13-1-3-14(4-2-13)21(23)24)16-6-5-15(11-17(16)28-18)29(25,26)19-7-9-27-10-8-19/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVQQYXASYDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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